1,10-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
1,10-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Pomolic acid, also known as pomolate or benthamic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Pomolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pomolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pomolic acid can be found in a number of food items such as apple, lemon balm, olive, and spearmint. This makes pomolic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
13849-91-7
VCID:
VC0081457
InChI:
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1
SMILES:
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Molecular Formula:
C30H48O4
Molecular Weight:
472.7 g/mol
1,10-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.: 13849-91-7
Main Products
VCID: VC0081457
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
CAS No. | 13849-91-7 |
---|---|
Product Name | 1,10-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Molecular Formula | C30H48O4 |
Molecular Weight | 472.7 g/mol |
IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 |
Standard InChIKey | ZZTYPLSBNNGEIS-OPAXANQDSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
Appearance | Powder |
Melting Point | 301-303°C |
Physical Description | Solid |
Description | Pomolic acid, also known as pomolate or benthamic acid, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Pomolic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pomolic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, pomolic acid can be found in a number of food items such as apple, lemon balm, olive, and spearmint. This makes pomolic acid a potential biomarker for the consumption of these food products. |
Synonyms | pomolic acid |
PubChem Compound | 382831 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume